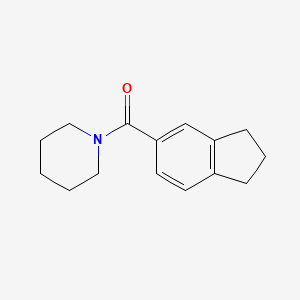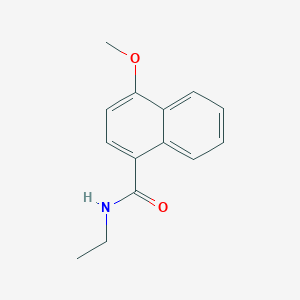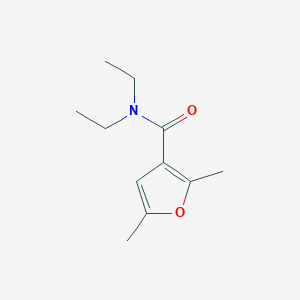
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one, also known as Dibenzylideneacetone (DBA), is a popular organic compound that has been extensively studied for its applications in various fields of science. DBA is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. This compound has been used as a ligand for metal complexes, as a chiral auxiliary in organic synthesis, and as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of DBA is not fully understood, but it is believed to involve the formation of a Schiff base with the metal ion. This complex can then undergo various reactions, such as oxidation, reduction, or substitution, depending on the nature of the metal ion and the reaction conditions. In asymmetric synthesis, DBA can induce chirality in the product through the formation of a diastereomeric complex with the substrate.
Biochemical and Physiological Effects:
DBA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DBA should be handled with care, as it can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
DBA has several advantages for lab experiments, such as its high stability, solubility in organic solvents, and ability to form stable complexes with metals. However, DBA has some limitations, such as its high cost, the need for a base catalyst, and the potential for side reactions, such as dimerization or polymerization.
Orientations Futures
There are several future directions for the study of DBA. One area of research is the development of new metal complexes with DBA as a ligand, which can be used as catalysts for various organic reactions. Another area of research is the use of DBA as a chiral auxiliary in the synthesis of complex natural products. Additionally, the development of new fluorescent probes based on DBA can have applications in biological imaging and diagnostics.
Méthodes De Synthèse
DBA can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is isolated through recrystallization. The yield of the reaction can be improved by using a solvent, such as ethanol or methanol, and by controlling the reaction temperature and time.
Applications De Recherche Scientifique
DBA has been extensively used in scientific research due to its unique properties. One of the most common applications of DBA is as a ligand for metal complexes. DBA can form stable complexes with metals, such as palladium, platinum, and gold, which can be used as catalysts in organic synthesis. DBA has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the product. Additionally, DBA has been used as a fluorescent probe for biological imaging, where it can selectively bind to proteins and nucleic acids.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-10-17(11-13(2)19-12)15(18)16(3,4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDTQHICWURIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)



![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)


